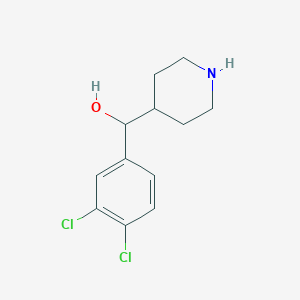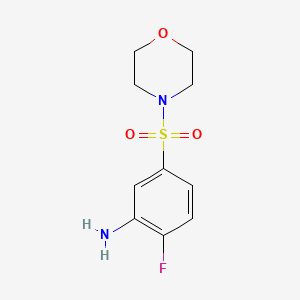
2-Fluoro-5-(morpholine-4-sulfonyl)aniline
Übersicht
Beschreibung
“2-Fluoro-5-(morpholine-4-sulfonyl)aniline” is a chemical compound with the CAS Number: 1017390-45-2 . It has a molecular weight of 260.29 and its IUPAC name is 2-fluoro-5-(4-morpholinylsulfonyl)aniline . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-(morpholine-4-sulfonyl)aniline” is 1S/C10H13FN2O3S/c11-9-2-1-8 (7-10 (9)12)17 (14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2-Fluoro-5-(morpholine-4-sulfonyl)aniline” is a powder that is stored at room temperature . The compound’s molecular weight is 260.29 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivative Synthesis
2-Fluoro-5-(morpholine-4-sulfonyl)aniline is utilized in various chemical reactions and the synthesis of derivatives. For instance, research has explored the reactions of 1,3,5-tris(fluorosulfonyl)benzene with nucleophilic agents, leading to the formation of sulfonyl derivatives, highlighting the compound's role in selective fluorine atom substitution and the synthesis of related compounds (Kamoshenkova & Boiko, 2010). Moreover, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a closely related compound, have been synthesized and evaluated for antimicrobial activity, indicating its significance in developing new antimicrobial agents (Janakiramudu et al., 2017).
Antimicrobial Activity Studies
The precursor compound, 3-fluoro-4-morpholinoaniline, has been used in the synthesis of new sulfonamides and carbamates, showing good to potent antimicrobial activity against several bacterial strains and fungi. This application underscores the potential of 2-Fluoro-5-(morpholine-4-sulfonyl)aniline derivatives in antimicrobial research and the development of new treatments for infections (Janakiramudu et al., 2017).
Polymer Science and Material Chemistry
In polymer science and material chemistry, morpholinium-functionalized anion-exchange blend membranes, incorporating derivatives of morpholine, have shown enhanced thermophysical properties and chemical stability. This application is particularly relevant for electrochemical applications, such as alkaline fuel cells, indicating the broader utility of morpholine derivatives in developing advanced materials (Morandi et al., 2015).
Fluorescence and Spectral Studies
Furthermore, derivatives of anilines, including 2-Fluoro-5-(morpholine-4-sulfonyl)aniline, have been studied for their fluorescent properties. For instance, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline exhibits intensification of fluorescence with increasing temperature, showcasing potential applications in ratiometric fluorescent thermometers and highlighting the compound's relevance in fluorescence-based sensors and probes (Cao et al., 2014).
Electrophilic Substitution and Catalysis
An unexpected reaction outcome was reported involving 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide in the presence of morpholin-4-amine. This reaction, catalyzed by copper(i) bromide, led to the formation of benzo[b]thiophene 1,1-dioxides, illustrating the compound's role in facilitating novel catalytic reactions and contributing to the synthesis of heterocyclic compounds (Luo et al., 2015).
Safety and Hazards
The safety information for “2-Fluoro-5-(morpholine-4-sulfonyl)aniline” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection . It’s important to handle this compound with care and follow all safety guidelines.
Eigenschaften
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKDYYIHKHSVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(morpholine-4-sulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



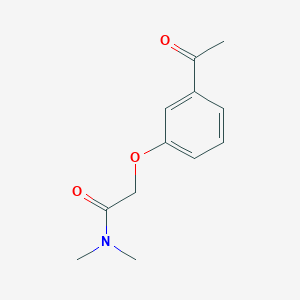

![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)
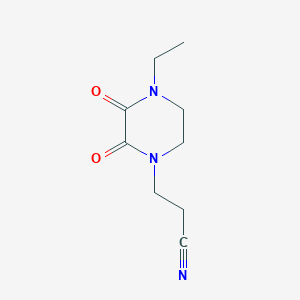
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)
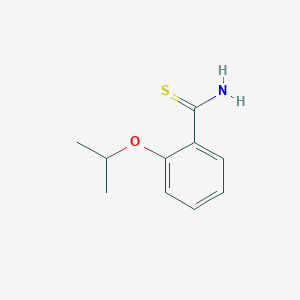
![4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363174.png)
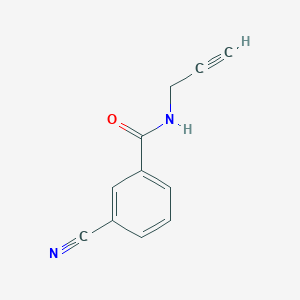
![2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid](/img/structure/B3363185.png)
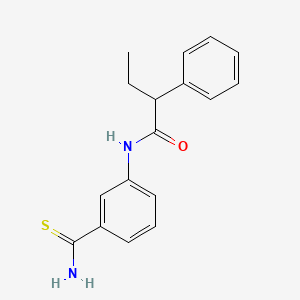
![6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one](/img/structure/B3363189.png)
![6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B3363197.png)
